N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-7-6-8-17(13-16)22-24-23(30-25-22)18-11-12-20(28)27(14-18)15-21(29)26(2)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPVUOXBLUFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. This step typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be constructed using a condensation reaction between an aldehyde and an amine, followed by cyclization. This step often involves the use of a catalyst such as acetic acid.
Coupling of the Rings: The oxadiazole and pyridine rings are then coupled through a nucleophilic substitution reaction. This step may require a base such as sodium hydride (NaH) to facilitate the reaction.
Introduction of the Phenylacetamide Group: The final step involves the acylation of the coupled product with phenylacetyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, the compound may inhibit enzyme activity by binding to the active site, or it may activate a receptor by mimicking the natural ligand.
Comparison with Similar Compounds
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structure: Shares an N-substituted acetamide backbone and heterocyclic oxazolidinone ring.
- Bioactivity : Systemic fungicide targeting Phytophthora species by inhibiting RNA polymerase .
Pharmaceutical Amide Derivatives
Compounds from Pharmacopeial Forum ()
Examples include (R)- and (S)-configured amides with dimethylphenoxy and tetrahydropyrimidinone groups :
- Structure : Feature multi-aromatic systems and stereochemical complexity.
- Bioactivity : Likely designed for protease or kinase inhibition due to hydrogen-bonding motifs.
- Key Differences: The target compound lacks stereocenters and tetrahydropyrimidinone, simplifying synthesis but reducing conformational diversity.
Triazolo-Pyrimidine Sulfonamides
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structure : Contains a triazolo-pyrimidine core and sulfonamide group.
- Bioactivity : Herbicidal action via acetolactate synthase inhibition .
- Key Differences: The target compound’s oxadiazole and dihydropyridinone may favor different mechanisms, such as antifungal or anticancer activity.
Research Findings and Structural-Activity Relationships (SAR)
- Oxadiazole Role: The 1,2,4-oxadiazole in the target compound enhances metabolic resistance compared to oxazolidinones in oxadixyl, as electron-deficient heterocycles reduce oxidative degradation .
- Phenyl Substituents : The 3-methylphenyl group increases hydrophobicity, likely improving membrane permeability relative to flumetsulam’s polar sulfonamide .
Data Table: Comparative Analysis
Biological Activity
N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide is a complex organic compound that has attracted considerable attention due to its potential biological activities. This compound contains multiple functional groups, including a pyridine ring, an oxadiazole ring, and a phenylacetamide moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound is N-methyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide. Its molecular formula is , and it has a molecular weight of 416.43 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Activation: It can mimic natural ligands to activate receptors involved in various physiological processes.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
Study on Antimicrobial Activity
A study focused on the synthesis and evaluation of oxadiazole derivatives highlighted the antimicrobial potential of compounds similar to this compound. The results showed that these compounds exhibited potent activity against various bacterial strains with minimal cytotoxicity towards normal cell lines like L929 .
Cytotoxicity Studies
In cytotoxicity assays, certain derivatives were tested for their effects on cell viability. For example:
| Dose (µM) | Compound 24 Viability (%) | Compound 25 Viability (%) | Compound 29 Viability (%) |
|---|---|---|---|
| 200 | 77 | 68 | 89 |
| 150 | 89 | 104 | 102 |
| 100 | 92 | 92 | 88 |
| 50 | 74 | 67 | 96 |
| 25 | 97 | 103 | 91 |
| 12 | 109 | 121 | 78 |
| 6 | 87 | 98 | 83 |
These findings suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, others enhance cell viability at lower doses .
Q & A
Q. What are the common synthetic routes for synthesizing N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide, and how are key intermediates like the oxadiazole ring formed?
Methodological Answer: The synthesis typically involves sequential steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux with dehydrating agents (e.g., POCl₃), and (2) coupling reactions to attach the dihydropyridinone and acetamide moieties. For example, oxadiazole formation can be achieved by reacting nitrile derivatives with hydroxylamine, followed by cyclization . The final coupling often employs nucleophilic substitution or amidation under reflux in aprotic solvents (e.g., DMF) with catalysts like triethylamine .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of methyl, phenyl, and oxadiazole groups. For example, the oxadiazole proton typically appears as a singlet at δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) assesses purity, especially for detecting residual intermediates .
Q. What are the typical stability profiles of similar oxadiazole-containing compounds under standard laboratory conditions?
Methodological Answer: Oxadiazoles are generally stable in dry, inert atmospheres but may hydrolyze under prolonged exposure to moisture or acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via TLC or HPLC. Storage in amber vials at –20°C with desiccants is recommended .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity in multi-step reactions involving sensitive functional groups?
Methodological Answer:
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
- Protecting Groups : Temporarily protect the acetamide moiety with tert-butoxycarbonyl (Boc) during oxadiazole formation to prevent side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., Zeolite Y-H) to enhance coupling efficiency, as shown in analogous oxadiazole syntheses .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT-based NMR shifts) and experimental data for structural validation?
Methodological Answer:
- Dynamic NMR Studies : Perform variable-temperature NMR to identify conformational flexibility causing shifts .
- DFT Refinement : Use solvent correction models (e.g., IEF-PCM for DMSO) in computational simulations to align predicted and observed shifts .
- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, especially for verifying oxadiazole regiochemistry .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Analog Synthesis : Modify the 3-methylphenyl group on the oxadiazole ring to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and test bioactivity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro enzyme inhibition assays .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) using MOE software to guide derivative design .
Q. What experimental approaches address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch Consistency : Ensure synthetic batches are ≥95% pure (via HPLC) and characterized by identical spectroscopic profiles .
- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to rule out aggregation artifacts .
- Positive Controls : Include reference compounds (e.g., celecoxib for COX-2 inhibition) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
